N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride
Overview
Description
N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride (NBP) is a synthetic compound that has been used for a variety of scientific research applications. It is a derivative of benzamide and is used as a reagent for organic synthesis. NBP has been used in a wide range of biochemical and physiological studies, including studies on protein folding, enzyme inhibition, and drug delivery.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
One application of similar compounds is as neurokinin-1 (NK1) receptor antagonists. Harrison et al. (2001) explored a compound with similar structural properties, emphasizing its potential in treating emesis and depression due to its high affinity and long-lasting action as an h-NK1 receptor antagonist (Harrison et al., 2001).
Synthesis and Crystal Structure Analysis
Bai et al. (2012) investigated the synthesis and crystal structure of a compound related to N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride. They noted its potential biological activity against Mycobacterium phlei 1180, showcasing its relevance in microbiological research (Bai et al., 2012).
Photocleavage Reactions
Research by Fu et al. (1998) on monothioimides, which bear resemblance to N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride, delved into their photochemistry and crystal structures. This study opens avenues for understanding the photoreactive properties of such compounds, which could have implications in photochemical applications (Fu et al., 1998).
Fluorescent ATRP Initiator
Kulai and Mallet-Ladeira (2016) synthesized a compound analogous to N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride, highlighting its efficiency as a fluorescent ATRP initiator in polymerizations. This indicates potential applications in polymer chemistry and materials science (Kulai & Mallet-Ladeira, 2016).
Palladium(II) Chloride Complexes
Palombo et al. (2019) investigated palladium(II) chloride complexes with ligands structurally similar to N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride. Their study provides insights into the potential use of such compounds in creating new metal-organic frameworks and catalysts (Palombo et al., 2019).
Synthesis and Evaluation as α₁-Adrenoceptors Antagonists
Xi et al. (2011) conducted research on DDPH analogs, structurally related to N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride, for their potential as α₁-adrenoceptors antagonists. This suggests the compound’s relevance in cardiovascular research (Xi et al., 2011).
Herbicidal Activity
Liu et al. (2008) synthesized and tested a compound similar to N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride for herbicidal activity. This indicates potential agricultural applications, particularly in weed management (Liu et al., 2008).
Distribution in Warm-Blooded Animals
Shormanov et al. (2016) examined the distribution of a structurally related compound, tropicamide, in warm-blooded animals, providing a basis for understanding the pharmacokinetics of similar compounds (Shormanov et al., 2016).
Activity Against Trypanosoma Cruzi
Pereira et al. (1998) explored the activity of propenamine derivatives against Trypanosoma cruzi. Their research hints at potential therapeutic applications for similar compounds in treating parasitic infections (Pereira et al., 1998).
properties
IUPAC Name |
N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O.ClH/c1-12-9-13(2)11-19(10-12)8-7-16(20)18-15-5-3-14(17)4-6-15;/h3-6,12-13H,7-11H2,1-2H3,(H,18,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQESCHFXROUCOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCC(=O)NC2=CC=C(C=C2)Br)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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